molecular formula C11H12N4O2S2 B2810694 2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide CAS No. 1235123-54-2

2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide

Cat. No.: B2810694
CAS No.: 1235123-54-2
M. Wt: 296.36
InChI Key: AVKUTTYOGRAGFM-UHFFFAOYSA-N
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Description

1-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide is a bis-thiazole acetamide derivative characterized by two thiazole rings connected via an acetamide linker.

Properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c1-6-4-12-10(19-6)15-9(17)3-8-5-18-11(14-8)13-7(2)16/h4-5H,3H2,1-2H3,(H,12,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKUTTYOGRAGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Acetylation: The amino group on the thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reaction: The two thiazole rings are then coupled through an acetamide linkage. This can be achieved by reacting 2-acetamidothiazole with 5-methylthiazole-2-ylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.

    Biological Studies: The compound can be used in studies to understand the biological activity of thiazole derivatives.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The thiazole rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural Features

The target compound features dual thiazole moieties with a 5-methyl substitution on one ring. Key analogs include:

Compound Name Structural Differences vs. Target Compound Reference
P21 : 2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)-N-(5-methylthiazol-2-yl)acetamide Contains a thiazolidinedione core instead of a second thiazole
9c : N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide derivative Substituted with a 4-bromophenyl group on the thiazole
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide Aminoethyl side chain instead of acetamide-linked thiazole

Key Observations :

  • The 5-methylthiazol-2-yl group is a common motif in analogs like P21 and the compound from , suggesting its role in modulating steric or electronic properties .

Example Syntheses :

  • P21 : Synthesized via substitution of a chloroacetamide intermediate with a thiazolidinedione heterocycle, yielding 68–89% purity .
  • 9a–e : Prepared by coupling 4-(prop-2-yn-1-yloxy)phenyl-benzoimidazole with thiazole acetamides, achieving >97% HPLC purity .

Comparison :

  • The target compound likely requires a two-step synthesis: (i) formation of 2-acetamidothiazole, followed by (ii) coupling with 5-methylthiazol-2-amine. However, specific details are absent in the evidence.
Physicochemical and Spectral Properties
Compound Name/ID Melting Point (°C) Yield (%) HPLC Purity (%) Key Spectral Data (IR/NMR) Reference
Target Compound Not reported
P21 >300 68 98.2 IR: 3280 cm⁻¹ (N–H), 1720 cm⁻¹ (C=O)
9c 198–200 75 97.5 ¹H NMR: δ 8.2 (s, 1H, triazole), δ 7.6 (d, J=8 Hz, Ar–H)
2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide Not reported ¹³C NMR: δ 168.2 (C=O), δ 148.5 (C–NO₂)

Key Observations :

  • P21 exhibits a high melting point (>300°C), likely due to extended conjugation and hydrogen bonding .
  • 9c shows distinct ¹H NMR signals for triazole and aryl protons, aiding structural confirmation .

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